molecular formula C16H14ClFN2O2 B5127205 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5127205
M. Wt: 320.74 g/mol
InChI Key: GMIXCYJJJUAECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Mechanism of Action

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide exerts its effects through multiple mechanisms of action. In cancer cells, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis by activating caspase-3 and inhibiting the activity of Bcl-2, a protein that promotes cell survival. It also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In pain management, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide inhibits the activity of voltage-gated sodium channels by binding to the channel pore and blocking sodium ion influx. In neurobiology, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide modulates the activity of GABA-A receptors by enhancing the activity of the receptor.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide decreases the expression of cyclin D1 and increases the expression of p21, which are involved in regulating cell cycle progression. It also increases the expression of cleaved caspase-3 and cleaved PARP, which are markers of apoptosis. In pain management, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide reduces the firing frequency of action potentials in sensory neurons and decreases the release of neurotransmitters involved in pain signaling. In neurobiology, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide enhances the activity of GABA-A receptors, leading to increased inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide, including investigating its potential in other areas of cancer research, such as metastasis and drug resistance. It could also be studied further in the context of pain management, including its potential for use in combination with other pain medications. In neurobiology, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide could be studied further to understand its effects on other neurotransmitter systems and its potential for use in the treatment of neurological disorders.
In conclusion, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound with significant potential in various scientific research applications, including cancer research, pain management, and neurobiology. Further research is needed to fully understand its mechanisms of action and potential uses in these areas.

Synthesis Methods

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-fluoro-4-methylaniline in the presence of a base, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide.

Scientific Research Applications

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have potential in various research applications, including cancer research, pain management, and neurobiology. In cancer research, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential in pain management by inhibiting the activity of voltage-gated sodium channels, which are involved in pain signaling. In neurobiology, 2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide has been found to modulate the activity of GABA-A receptors, which are involved in regulating neuronal excitability.

properties

IUPAC Name

2-chloro-N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-10-6-7-14(13(18)8-10)20-15(21)9-19-16(22)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIXCYJJJUAECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide

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